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Compound of Interest

Compound Name: KRAS inhibitor-26

Cat. No.: B15615341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and chemical

properties of KRAS inhibitor-26, a potent antagonist of the KRAS G12V mutant protein. All

data and protocols are derived from the primary literature, offering a comprehensive resource

for professionals in the field of oncology and drug discovery.

Core Chemical Properties
KRAS inhibitor-26, also identified as compound 194a in patent literature, is a pyridopyrimidine

derivative with significant inhibitory activity against the KRAS G12V mutant.[1][2] Its

fundamental chemical and biological characteristics are summarized below.
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Property Value Reference

Compound Name
KRAS inhibitor-26 (compound

194a)
[1][2]

Molecular Formula C36H39F3N6O4 [2]

Molecular Weight 676.73 g/mol [2]

CAS Number 3030576-80-5 [2]

Target KRAS G12V [1][2]

Potency (IC50) ≤100 nM [1][2]

Primary Reference Patent: WO 2024/040131 A1 [1][2]

Synthesis Protocol
The synthesis of KRAS inhibitor-26 is detailed in patent WO 2024/040131 A1. The procedure

involves a multi-step synthetic route, culminating in the formation of the final pyridopyrimidine

core structure. While the full, step-by-step protocol from the patent is extensive, a general

overview of the synthetic strategy is provided here. The synthesis generally involves the

construction of a substituted pyridopyrimidine scaffold followed by the coupling of side chains

that are crucial for its inhibitory activity.

Further details on the specific reagents, reaction conditions, and purification methods can be

found by consulting the aforementioned patent.

Experimental Protocols
The characterization of KRAS inhibitor-26 and the determination of its inhibitory activity

involve a series of standard and specialized biochemical and cell-based assays. The following

are representative experimental protocols that would be employed in the evaluation of such a

compound.

KRAS G12V Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of the compound on the activity of

the purified KRAS G12V protein.
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Protein Expression and Purification: Recombinant human KRAS G12V protein is expressed

in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard

chromatographic techniques.

Nucleotide Exchange Assay: The assay measures the exchange of fluorescently labeled

GDP (e.g., mant-GDP) for GTP.

KRAS G12V protein is pre-loaded with mant-GDP.

The inhibitor, at varying concentrations, is incubated with the mant-GDP-loaded KRAS

G12V.

The exchange reaction is initiated by the addition of a high concentration of unlabeled

GTP.

The decrease in fluorescence, as mant-GDP is displaced, is monitored over time using a

fluorescence plate reader.

Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor

concentration. The IC50 value, the concentration of inhibitor required to reduce the exchange

rate by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based KRAS Signaling Pathway Inhibition Assay
This assay assesses the ability of the inhibitor to block downstream signaling pathways

activated by mutant KRAS in a cellular context.

Cell Line: A human cancer cell line endogenously expressing the KRAS G12V mutation (e.g.,

a pancreatic or colorectal cancer cell line) is used.

Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations

of KRAS inhibitor-26 for a specified period.

Western Blot Analysis:

Following treatment, cells are lysed, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for phosphorylated forms of

downstream effector proteins, such as p-ERK and p-AKT, as well as total ERK and AKT as

loading controls.

The bands are visualized using a chemiluminescent substrate and an imaging system.

Data Analysis: The intensity of the phosphorylated protein bands is quantified and

normalized to the total protein levels. The reduction in phosphorylation indicates the

inhibition of the KRAS signaling pathway.

Signaling Pathway
The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that

cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] Activating

mutations, such as G12V, lock KRAS in a constitutively active state, leading to uncontrolled cell

proliferation and survival through the persistent activation of downstream effector pathways.[3]

[4] The primary signaling cascades initiated by active KRAS include the RAF-MEK-ERK

(MAPK) pathway and the PI3K-AKT-mTOR pathway.[3] KRAS inhibitor-26 is designed to

specifically target the G12V mutant, thereby preventing its interaction with downstream

effectors and inhibiting these oncogenic signaling pathways.
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Caption: The KRAS signaling pathway and the point of intervention for KRAS Inhibitor-26.
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Experimental Workflow
The discovery and preclinical evaluation of a KRAS inhibitor like KRAS inhibitor-26 typically

follows a structured workflow, from initial screening to in vivo efficacy studies.
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Caption: A generalized workflow for the preclinical development of a KRAS inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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